4-Acetyl-2-hydroxybenzaldehyde
Description
4-Acetyl-2-hydroxybenzaldehyde is a hydroxybenzaldehyde derivative featuring a hydroxyl (-OH) group at position 2 and an acetyl (-COCH₃) group at position 4 on the benzene ring. This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
109142-90-7 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-acetyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-5,12H,1H3 |
InChI Key |
HGNTWTJATJAGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)O |
Synonyms |
Benzaldehyde, 4-acetyl-2-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilicity : The acetyl group in this compound increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks compared to 4-Hydroxybenzaldehyde or Salicylaldehyde.
- Lipophilicity : Methoxy-substituted derivatives (e.g., 2-Hydroxy-4-methoxybenzaldehyde) exhibit higher lipophilicity than hydroxylated analogues, influencing bioavailability .
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